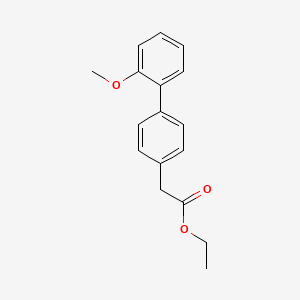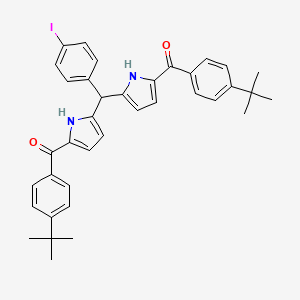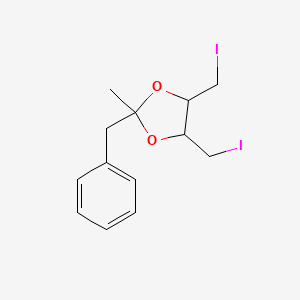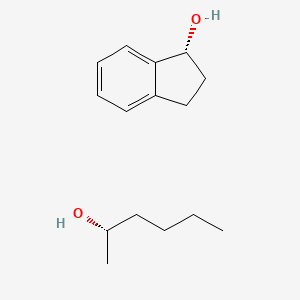
(1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol is a chiral molecule with two stereocenters It is composed of two distinct parts: the indanol moiety and the hexanol moiety The indanol part is a bicyclic structure, while the hexanol part is a simple aliphatic alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol can be achieved through several methods. One common approach involves the hydrogenation of the corresponding ketone in the presence of a chiral catalyst. For example, the hydrogenation of 2,3-dihydro-1H-inden-1-one with a chiral rhodium catalyst can yield (1R)-2,3-dihydro-1H-inden-1-ol. Similarly, (2S)-hexan-2-ol can be synthesized by the reduction of 2-hexanone using a chiral borane reagent.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale hydrogenation reactors and chiral catalysts. The process is optimized to achieve high yields and enantiomeric purity. The starting materials are readily available and the reaction conditions are carefully controlled to ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ketone or aldehyde forms can be reduced back to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: 2,3-dihydro-1H-inden-1-one; 2-hexanone
Reduction: (1R)-2,3-dihydro-1H-inden-1-ol; (2S)-hexan-2-ol
Substitution: 1-chloro-2,3-dihydro-1H-indene; 2-chlorohexane
Scientific Research Applications
Chemistry
In chemistry, (1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new chiral catalysts.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-substrate interactions and the effects of chirality on biological activity. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its chiral nature makes it suitable for the synthesis of enantiomerically pure drugs and other high-value products.
Mechanism of Action
The mechanism of action of (1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The indanol moiety may interact with hydrophobic pockets in proteins, while the hexanol moiety can modulate the compound’s overall polarity and solubility.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2,3-dihydro-1H-inden-1-ol
- (2S)-hexan-2-ol
- (1R,2S)-2-phenylcyclopropanaminium
Uniqueness
What sets (1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol apart from similar compounds is its dual stereocenters and the combination of a bicyclic and aliphatic structure
Properties
CAS No. |
494867-40-2 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(1R)-2,3-dihydro-1H-inden-1-ol;(2S)-hexan-2-ol |
InChI |
InChI=1S/C9H10O.C6H14O/c10-9-6-5-7-3-1-2-4-8(7)9;1-3-4-5-6(2)7/h1-4,9-10H,5-6H2;6-7H,3-5H2,1-2H3/t9-;6-/m10/s1 |
InChI Key |
RUPQIBKMWWZCAX-QVVMDPQOSA-N |
Isomeric SMILES |
CCCC[C@H](C)O.C1CC2=CC=CC=C2[C@@H]1O |
Canonical SMILES |
CCCCC(C)O.C1CC2=CC=CC=C2C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



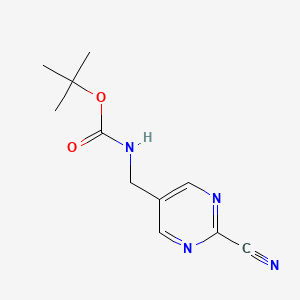
![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)
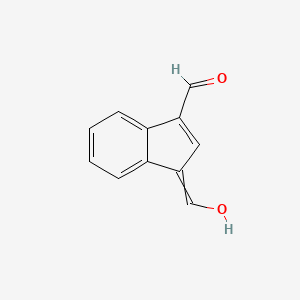
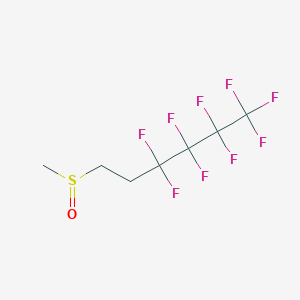
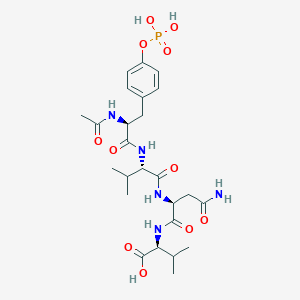
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)
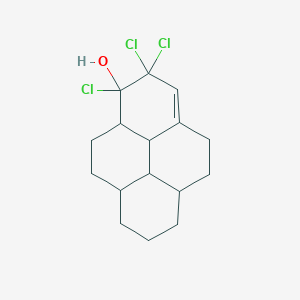
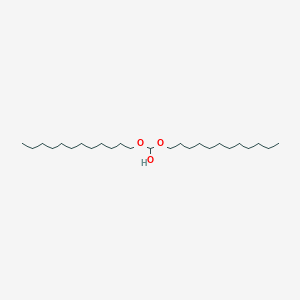
![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
